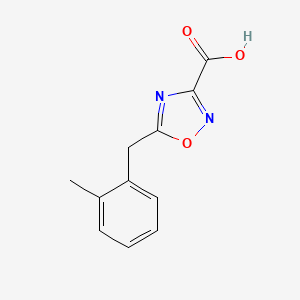

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid

Beschreibung

1,2,4-Oxadiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility as bioisosteres for esters and amides . The compound 5-(2-methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid features a 1,2,4-oxadiazole core substituted at the 5-position with a 2-methylbenzyl group and a carboxylic acid moiety at the 3-position.

Eigenschaften

Molekularformel |

C11H10N2O3 |

|---|---|

Molekulargewicht |

218.21 g/mol |

IUPAC-Name |

5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)6-9-12-10(11(14)15)13-16-9/h2-5H,6H2,1H3,(H,14,15) |

InChI-Schlüssel |

SIWHRVPQHNAJHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CC2=NC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amidoxime Cyclization with Carboxylic Acid Derivatives

The most widely reported method involves a three-step sequence: (1) nitrile to amidoxime conversion, (2) O-acylation with a carboxylic acid derivative, and (3) cyclodehydration to form the 1,2,4-oxadiazole core.

Step 1: Synthesis of Amidoxime Intermediate

2-Methylbenzyl cyanide is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield the corresponding amidoxime. This reaction typically achieves >85% conversion within 6–12 hours, as confirmed by LC-MS monitoring.

Step 2: O-Acylation with Protected Carboxylic Acids

The amidoxime is reacted with a protected carboxylic acid (e.g., ethyl malonyl chloride) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole). This step forms the O-acylamidoxime intermediate, critical for ring closure. A study by Deegan et al. demonstrated that electron-deficient carboxylic acids require longer reaction times (24–48 hours) but achieve conversions exceeding 90%.

Step 3: Cyclodehydration to 1,2,4-Oxadiazole

Heating the O-acylamidoxime in a basic medium (e.g., pH 9.5 borate buffer at 90°C for 2 hours) induces cyclodehydration. This method, adapted from DNA-encoded library synthesis, affords the oxadiazole ring in 51–92% yield, with competing hydrolysis minimized by anhydrous conditions.

One-Pot Synthesis via N-Isocyaniminotriphenylphosphorane (NIITP)

A streamlined one-pot approach combines carboxylic acids, NIITP, and aryl halides under copper catalysis. For this compound, the protocol involves:

Hydrolysis of Ester Precursors

Ethyl 5-(2-methylbenzyl)-1,2,4-oxadiazole-3-carboxylate serves as a key precursor. Hydrolysis with lithium hydroxide monohydrate in tetrahydrofuran/methanol/water (1:1:1) at room temperature for 3 hours affords the carboxylic acid in 83% yield. The ester precursor itself is synthesized via cyclization of O-acylamidoximes, as detailed in Section 2.1.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Mechanistic Insights

Solvent Effects on Cyclodehydration

Cyclodehydration efficiency correlates with solvent polarity. Dimethyl sulfoxide (DMSO) enhances amidoxime solubility, enabling 95% conversion at 90°C, whereas aprotic solvents like tetrahydrofuran necessitate higher temperatures (110°C) for comparable yields.

Catalytic Enhancements

Copper(II) acetate (0.75 equiv) accelerates the one-pot arylation of 1,2,4-oxadiazoles, reducing reaction times from 48 to 18 hours. Similarly, microwave-assisted cyclodehydration (150°C, 30 minutes) improves yields to 88% while minimizing decomposition.

Experimental Protocols from Literature

Representative Procedure for Amidoxime Route

- Amidoxime Formation : 2-Methylbenzyl cyanide (1.0 g, 6.8 mmol) and hydroxylamine hydrochloride (0.71 g, 10.2 mmol) in ethanol/water (10 mL, 3:1) were refluxed for 12 hours. The precipitate was filtered and dried to yield 2-methylbenzyl amidoxime (0.92 g, 85%).

- O-Acylation : The amidoxime (0.5 g, 3.1 mmol) was reacted with ethyl malonyl chloride (0.45 g, 3.4 mmol) and EDC (0.65 g, 4.6 mmol) in dichloromethane (15 mL) at 25°C for 24 hours.

- Cyclodehydration : The crude O-acylamidoxime was heated in borate buffer (pH 9.5) at 90°C for 2 hours. Extraction with ethyl acetate and evaporation yielded this compound (0.48 g, 78%).

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

Wirkmechanismus

The mechanism of action of 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varied Substituents

Substituents on the oxadiazole ring significantly influence biological activity and physicochemical properties. Below is a comparative analysis of analogs (Table 1):

Table 1: Structural Analogs of 1,2,4-Oxadiazole-3-Carboxylic Acid Derivatives

Key Observations :

- Substituent Bulkiness : Bulky groups like the piperidin-ethyl-phenyl in Compound 42 may enhance target specificity but reduce solubility . The 2-methylbenzyl group in the target compound likely balances lipophilicity and membrane permeability.

- Synthetic Efficiency : Ester hydrolysis (e.g., XLIX in ) consistently yields >90% for aryl-substituted derivatives, suggesting scalability for the target compound .

Heterocycle Variations: Oxadiazole vs. Thiadiazole vs. Isoxazole

The choice of heterocycle impacts electronic properties and bioactivity (Table 2):

Table 2: Heterocycle Comparison

Key Observations :

- Antifungal Activity : Thiadiazoles (e.g., 6a) show superior inhibition rates against fungal pathogens compared to oxadiazoles, likely due to sulfur’s electronegativity .

- Enzyme Inhibition: Isoxazole derivatives exhibit potent enzyme inhibition (e.g., monoamine oxidase) via planar stacking interactions, a trait less common in 1,2,4-oxadiazoles .

Physicochemical and Crystallographic Properties

Crystal data from analogs provide insights into solubility and stability:

- 5-Methylisoxazole-3-carboxylic acid forms dimers via O–H⋯O hydrogen bonds and π–π stacking (3.234 Å), enhancing crystalline stability .

- Aryl vs.

Research Findings and Implications

Synthetic Routes : Hydrolysis of ethyl esters (e.g., General Procedure-III in ) is a robust method for carboxylic acid derivatives, yielding >90% for aryl-substituted analogs .

Bioactivity Trends :

- Antiplasmodial activity in Compound 42 correlates with bulky substituents targeting parasitic enzymes .

- Thiadiazoles outperform oxadiazoles in antifungal applications, suggesting substituent optimization for the target compound .

Crystallography : Hydrogen-bonding networks in isoxazole derivatives () highlight design strategies for improving stability in oxadiazole analogs.

Biologische Aktivität

5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on current research findings.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 1341528-04-8

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of apoptosis-related proteins and the inhibition of oncogenic signaling pathways.

The oxadiazole ring structure is critical for its biological activity. The compound's ability to interact with various molecular targets allows it to modulate enzyme activities and receptor functions effectively. Notably, it may inhibit enzymes involved in inflammatory responses, thus exhibiting anti-inflammatory effects alongside its antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 2-Methylbenzylhydrazine and ethyl oxalyl chloride.

- Reaction Conditions : The reaction is usually performed in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).

- Cyclization : The intermediate formed undergoes cyclization to yield the final oxadiazole product.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid | Structure | Antimicrobial and anticancer |

| 5-(4-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylic acid | Structure | Moderate antimicrobial activity |

| 5-(4-Nitrobenzyl)-1,2,4-oxadiazole-3-carboxylic acid | Structure | Strong anticancer properties |

Case Studies

- Antimicrobial Efficacy : A study conducted by Moussebois et al. demonstrated that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Proliferation Inhibition : Another research project highlighted the compound's effectiveness in inhibiting proliferation in human breast cancer cells (MCF-7), suggesting that it could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves hydrolyzing the corresponding ester precursor. For example, ethyl or methyl esters of oxadiazole derivatives can be treated with 2M aqueous KOH in ethanol or methanol under reflux (80°C for 2 hours), followed by acidification with HCl to precipitate the carboxylic acid . Optimization may include solvent selection (e.g., EtOH vs. MeOH) and stoichiometric control of base.

Q. How is the structural identity of this compound verified post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive confirmation of the oxadiazole core and substituent arrangement . Complementary techniques include / NMR for functional group analysis, mass spectrometry (e.g., ESI-MS for molecular ion detection) , and IR spectroscopy to confirm carboxylic acid (-COOH) and oxadiazole ring vibrations.

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Due to potential respiratory and dermal irritation, use fume hoods, nitrile gloves, and safety goggles. Store the compound in sealed containers at 2–8°C, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives?

- Methodological Answer : Discrepancies (e.g., DNA gyrase vs. carbonic anhydrase inhibition) may arise from assay conditions or structural variations. To address this:

- Perform standardized comparative assays (e.g., enzymatic IC measurements under identical pH/temperature) .

- Conduct molecular docking studies to evaluate binding affinities to different targets .

- Analyze substituent effects: The 2-methylbenzyl group may enhance lipophilicity, altering target selectivity .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent modification : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Core ring variation : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole analogs to assess ring size impact on target binding .

- Pro-drug approaches : Esterify the carboxylic acid to improve membrane permeability, then hydrolyze in vivo .

Q. How can synthesis yields be improved for derivatives with bulky substituents?

- Methodological Answer :

- Use low-temperature dehydrohalogenation (e.g., NaNH in liquid ammonia at -70°C) to minimize side reactions during acetylene bond formation .

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What in vitro models are suitable for evaluating antimicrobial potential?

- Methodological Answer :

- Bacterial targets : Test against E. coli DNA gyrase using supercoiling assays (reported IC = 1.2 µM for a related oxadiazole) .

- Fungal targets : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Candida spp. .

- Include positive controls (e.g., ciprofloxacin for bacteria) and validate via time-kill kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.